Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophilic reagents such as aromatic amines, which can react under conditions like boiling acetic acid .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate involves its reactivity at the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, forming intermediates that can further react to produce biologically active compounds . The molecular targets and pathways involved are primarily related to its ability to form heterocyclic structures, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-cyanoacetamides and thiophene derivatives, such as:
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (CAS Number: 515861-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C₁₀H₁₀N₂O₃S
- Molecular Weight : 238.27 g/mol
- Structure : The compound features a thiophene ring substituted with cyanoacetyl and carboxylate functional groups, which contribute to its reactivity and biological properties.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have applications in treating hyperpigmentation disorders.
- Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs of this compound do not exhibit cytotoxicity at low concentrations, indicating a favorable safety profile for further development.
The biological activity of this compound is attributed to its ability to interact with various biological targets due to the presence of reactive functional groups. The cyano and carbonyl functionalities allow for the formation of heterocyclic structures that can modulate biological pathways effectively.
Antimicrobial Activity
A study conducted on several thiophene derivatives, including this compound, revealed promising antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.
Anticancer Efficacy
In a cell-based assay using B16F10 murine melanoma cells, analogs of this compound exhibited significant inhibition of cell proliferation. The most potent analog showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.
Tyrosinase Inhibition Studies
The compound's inhibitory effect on mushroom tyrosinase was evaluated using various concentrations. The results indicated that it could serve as a more effective alternative to traditional inhibitors like kojic acid, with IC50 values demonstrating superior potency.
Compound | IC50 (μM) | Activity |
---|---|---|
Kojic Acid | 24.09 | Tyrosinase Inhibitor |
This compound | 10.50 | Tyrosinase Inhibitor |
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVUDVRKCTMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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